N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide

Description

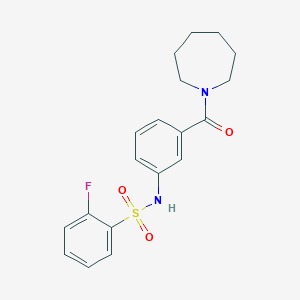

N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a seven-membered azepane ring conjugated to a phenyl group via a carbonyl linkage. The 2-fluorobenzenesulfonamide moiety is a critical pharmacophore known for enhancing binding affinity in medicinal chemistry, particularly in enzyme inhibition (e.g., carbonic anhydrase, kinase targets) .

Properties

IUPAC Name |

N-[3-(azepane-1-carbonyl)phenyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c20-17-10-3-4-11-18(17)26(24,25)21-16-9-7-8-15(14-16)19(23)22-12-5-1-2-6-13-22/h3-4,7-11,14,21H,1-2,5-6,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUPJWLOOQQZON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(azepane-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide, often abbreviated as N-(3-ACPh)-2-FBS, is a complex organic compound characterized by its unique arrangement of functional groups, including a sulfonamide group, a fluorobenzene moiety, and an azepane-1-carbonyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The molecular structure of N-(3-ACPh)-2-FBS can be represented as follows:

- Molecular Formula : CHFNOS

- Key Functional Groups :

- Sulfonamide group: -SONH

- Fluorobenzene: -CHF

- Azepane ring: a seven-membered nitrogen-containing ring.

The compound's structural complexity contributes to its varied biological activities.

Anticancer Potential

Recent studies suggest that N-(3-ACPh)-2-FBS may exhibit anticancer properties . Its structural similarity to known anticancer agents allows for hypothesized interactions with key biological targets involved in cancer progression. For instance, derivatives with piperidine moieties have shown enhanced cytotoxicity against various cancer cell lines, indicating a potential mechanism through which N-(3-ACPh)-2-FBS may operate .

The proposed mechanisms of action for N-(3-ACPh)-2-FBS include:

- Inhibition of Enzymatic Pathways : The sulfonamide group may interact with enzymes involved in tumor metabolism.

- Cell Cycle Arrest : Compounds similar to N-(3-ACPh)-2-FBS have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Interaction Studies

Understanding the interactions of N-(3-ACPh)-2-FBS with various proteins is crucial for elucidating its biological activity. Preliminary data suggest that the compound may bind to specific receptors involved in cellular signaling pathways related to cancer and inflammation .

Comparative Analysis with Similar Compounds

To better understand the potential of N-(3-ACPh)-2-FBS, it is useful to compare it with structurally related compounds. Below is a comparative table highlighting several compounds and their known biological activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(4-methylphenyl)benzenesulfonamide | Sulfonamide | Anticancer activity |

| 3-Fluoroazepane derivatives | Azepane-based | Anticancer and anti-inflammatory |

| Piperidine derivatives | Piperidine-based | IKKb inhibition and apoptosis induction |

| EF24 (a piperidinone derivative) | Piperidinone | Anticancer across multiple cell lines |

Study 1: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of N-(3-ACPh)-2-FBS on FaDu hypopharyngeal tumor cells demonstrated that the compound exhibited significant cytotoxicity compared to standard treatments like bleomycin. The study utilized various concentrations of the compound and assessed cell viability through MTT assays.

Study 2: Mechanistic Insights

Another research effort focused on the mechanistic insights into how N-(3-ACPh)-2-FBS induces apoptosis in cancer cells. The study revealed that the compound activates caspase pathways, leading to programmed cell death, which is crucial for developing effective cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with several sulfonamide derivatives documented in the literature. Below is a comparative analysis based on molecular features, substituent effects, and inferred bioactivity:

Key Comparisons:

Azepane vs. Diazepane Rings :

- The target compound’s azepane (7-membered ring) confers greater conformational flexibility compared to 1,4-diazepane (6-membered) derivatives like 10j and 10c . This may enhance binding to larger enzyme pockets but reduce metabolic stability due to increased lipophilicity.

Substituent Effects: The 2-fluorobenzenesulfonamide group in the target compound is a hallmark of selective enzyme inhibitors, analogous to the 4-fluoro substituent in 10j . Fluorine’s electron-withdrawing properties enhance sulfonamide acidity, promoting hydrogen bonding with target proteins.

Carbonyl vs. Methylene Linkers :

- The azepane-1-carbonyl group in the target compound introduces rigidity and polarity compared to the methylene-linked diazepane derivatives (e.g., 10j ). This could improve target specificity but may limit membrane permeability .

Amino vs.

Inferred Bioactivity Trends:

- Compounds with 2-fluorobenzenesulfonamide (target, 10j , ) are often associated with kinase or carbonic anhydrase inhibition.

- Diazepane-methyl derivatives () show modularity in optimizing substituents for solubility (e.g., 10e with methoxy: 375.49 g/mol) vs. potency (e.g., 10i with bromo: 424.36 g/mol) .

Q & A

Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?

- Methodological Answer : Employ co-solvents like DMSO (<1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility. Micellar formulations (e.g., Cremophor EL) or pH adjustment (near compound pKa) may also help. For cellular assays, pre-dissolve in DMSO and dilute in culture medium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.